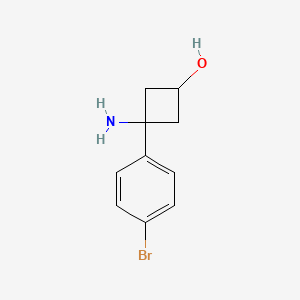

3-Amino-3-(4-bromophenyl)cyclobutanol

説明

3-Amino-3-(4-bromophenyl)cyclobutanol is a cyclobutane-derived compound featuring a brominated aromatic ring and an amino-alcohol functional group. Its molecular formula is C₁₀H₁₁BrNO, with an average molecular weight of 256.11 g/mol (calculated).

特性

IUPAC Name |

3-amino-3-(4-bromophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10/h1-4,9,13H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHRYGHDIMFVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=C(C=C2)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Amino-3-(4-bromophenyl)cyclobutanol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a cyclobutane ring with an amino group and a bromophenyl substituent. Its molecular formula is CHBrN, and it is characterized by a unique stereochemistry that influences its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity

- Enzyme Inhibition

- Antioxidant Properties

Anticancer Activity

Recent studies have indicated that derivatives of cyclobutane compounds, including this compound, exhibit significant anticancer properties. For instance, certain derivatives showed a reduction in cell viability across various cancer cell lines:

| Compound | Cell Line | % Viability Reduction |

|---|---|---|

| 3g | Caco-2 | 20–65% |

| 3h | MDA-MB-231 | 20–65% |

| 3i | SK-MEL-30 | 20–65% |

| 3f | PANC-1 | 115–144% |

These results suggest that modifications to the cyclobutane structure can enhance anticancer activity, making it a promising candidate for further drug development .

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibitory effect on specific enzymes, particularly 11β-hydroxysteroid dehydrogenase (11β-HSD). This enzyme plays a crucial role in cortisol metabolism, and its inhibition can have therapeutic implications for metabolic disorders.

Inhibition Data

The following table summarizes the inhibitory effects observed for various derivatives related to 11β-HSD:

| Compound | IC (µM) | Inhibition Type |

|---|---|---|

| 3h | 0.07 | Selective for 11β-HSD1 |

| 3g | 0.18 | Moderate |

| 3i | 1.55 | Reduced activity |

| Control (Carbenoxolone) | ~0.1 | Benchmark |

The compound 3h demonstrated the highest selectivity and potency against the enzyme, indicating its potential as a therapeutic agent for conditions like Cushing's syndrome .

Antioxidant Properties

In addition to anticancer and enzyme inhibition activities, some studies have highlighted the antioxidant properties of cyclobutane derivatives. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases.

Antioxidant Activity Findings

Research indicates that certain derivatives can enhance reactive oxygen species (ROS) production in cancer cell lines:

| Compound | Cell Line | ROS Production Increase (%) |

|---|---|---|

| 3a | U-118 MG | Significant |

| 3b | Caco-2 | High |

| 3h | SK-MEL-30 | Notable |

These findings suggest that while some derivatives may promote ROS production, they could also lead to apoptosis in cancer cells, thereby contributing to their anticancer efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to cyclobutane structures. One notable study involved the synthesis of various derivatives and their subsequent testing for anticancer activity and enzyme inhibition.

Example Case Study

In a study focusing on the synthesis of thiazole derivatives with cyclobutane moieties, researchers found that compounds with bromophenyl substitutions exhibited enhanced inhibitory activity against cancer cell proliferation compared to their non-brominated counterparts . The study concluded that structural modifications significantly impact biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

3-Amino-3-(4-methoxyphenyl)cyclobutanol

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.25 g/mol

- Key Differences :

- The 4-methoxyphenyl group replaces the 4-bromophenyl substituent.

- Methoxy (-OMe) is electron-donating, contrasting with bromo's (-Br) electron-withdrawing nature.

- Reduced molecular weight (193.25 vs. 256.11) due to the absence of bromine.

- Implications :

cis-3-(4-Bromophenyl)cyclobutanamine

- Molecular Formula : C₁₀H₁₁BrN

- Molecular Weight : 241.11 g/mol

- Key Differences: The amine group (-NH₂) replaces the hydroxyl (-OH) in the target compound. Lacks the cyclobutanol ring’s alcohol functionality.

- Implications: Increased basicity and nucleophilicity due to the amine group. Reduced hydrogen-bonding capacity compared to the amino-alcohol structure .

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide

- Molecular Formula : C₂₁H₂₀BrN₃O₃

- Molecular Weight : 450.31 g/mol

- Key Differences: Pyridazinone core instead of cyclobutanol. Retains the 4-bromophenyl group but integrates it into an acetamide side chain.

- Implications: Demonstrates FPR2 receptor agonism, suggesting the 4-bromophenyl group may enhance receptor binding in certain scaffolds.

(S)-2-Amino-3-(4-bromophenyl)propanoic Acid

- Molecular Formula: C₉H₁₀BrNO₂

- Molecular Weight : 244.09 g/mol

- Key Differences: Linear propanoic acid structure vs. cyclic cyclobutanol. Carboxylic acid (-COOH) replaces the hydroxyl and amino groups.

- Cyclobutanol’s ring strain may confer unique reactivity or metabolic stability compared to linear analogs .

Tabulated Comparison of Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。